molecular formula C15H17N3O5 B13869491 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one

Cat. No.: B13869491
M. Wt: 319.31 g/mol
InChI Key: ZXKSOLHULMMHHU-UHFFFAOYSA-N
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Description

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a molecular formula of C17H14N4O5. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenoxy, and morpholinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group. This intermediate is then reacted with morpholine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Chemical Reactions Analysis

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17N3O5/c1-21-10-4-2-3-5-11(10)23-12-13(19)16-15(17-14(12)20)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,19,20)

InChI Key

ZXKSOLHULMMHHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(NC2=O)N3CCOCC3)O

Origin of Product

United States

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